(2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
Description
“(2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid” (CAS: 1568010-11-6) is a chiral α-amino acid derivative with a molecular formula of C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol. Its structure features:
- An (R)-configured amino group at the second carbon of the propanoic acid backbone.
- A 4-methyl-1,3-thiazole ring attached to the third carbon. The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, is substituted with a methyl group at position 4.
This compound’s stereochemistry and heterocyclic substitution make it structurally distinct from canonical amino acids. Its GHS hazard warnings (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) highlight the need for careful handling .
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4-3-12-6(9-4)2-5(8)7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m1/s1 |
InChI Key |
IPAWCHKAOLUINX-RXMQYKEDSA-N |
Isomeric SMILES |
CC1=CSC(=N1)C[C@H](C(=O)O)N |
Canonical SMILES |
CC1=CSC(=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Catalysts and automated systems are often employed to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents such as thionyl chloride or phosphorus pentachloride are often used.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its thiazole ring is known to interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in the development of new antibiotics and anti-inflammatory agents due to its ability to inhibit specific enzymes and pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This compound can also interact with cellular pathways, affecting processes like signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related α-amino acids containing thiazole or analogous heterocycles. Key differences in substituents, stereochemistry, and biological relevance are summarized below:
Table 1: Structural and Functional Comparison
Key Observations :
Heterocycle Variations: Thiadiazole (e.g., ) introduces an additional nitrogen atom and ring strain, altering electronic properties compared to thiazole . Substitution patterns (e.g., 4-methyl vs. 2-amino in thiazole) significantly influence hydrophobicity and hydrogen-bonding capacity .
Stereochemistry :
- The (2R) configuration in the target compound and ’s thiadiazole derivative suggests chiral specificity, which is critical for interactions with biological targets (e.g., enzymes or receptors) .
Acetyl/cinnamoyl groups () enhance lipophilicity, favoring membrane penetration but possibly reducing metabolic stability .
Biological Activity: Thiazole-containing amino acids in and were synthesized for antimycobacterial screening, indicating that aryl or acyl substitutions on thiazole may enhance bioactivity .
Biological Activity
(2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid, also known by its CAS number 21639-28-1, is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features an amino acid backbone with a thiazole ring, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with amino acids under controlled conditions. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts .
Antimicrobial Properties
Research has indicated that compounds containing thiazole moieties exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study highlighted the antimicrobial potential of thiazolidine derivatives, suggesting that modifications in the thiazole ring can enhance activity against Gram-positive bacteria .
Anticonvulsant Effects
In neuropharmacological studies, certain thiazole-containing compounds have demonstrated anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways. This suggests potential therapeutic applications for this compound in seizure management .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For example, some compounds have induced apoptosis in cancer cell lines through both intrinsic and extrinsic signaling pathways. The structural characteristics of these compounds play a crucial role in their cytotoxic effects against various cancer types .
Case Studies and Research Findings
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anticonvulsant Mechanism : Modulation of GABA receptors leading to increased inhibitory neurotransmission.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of cell proliferation.
Q & A
Q. What are the established synthetic routes for (2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid, and how can stereochemical purity be ensured?
The compound is synthesized via condensation reactions involving thioureido acids and chloroacetone derivatives under reflux conditions. For example, reacting thioureido acid 1a (5 mmol) with chloroacetone (6 mmol) in dry acetone for 4 hours yields thiazole derivatives . To ensure stereochemical integrity, chiral HPLC or circular dichroism (CD) spectroscopy should be employed post-synthesis. The (2R) configuration can be confirmed using ¹H NMR analysis of diastereomeric derivatives or enzymatic resolution methods .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- ¹H/¹³C NMR : Key signals include the thiazole proton (δ ~6.10–6.16 ppm) and methyl groups (δ ~2.14–2.47 ppm for thiazole-CH₃). The α-amino proton (δ ~3.02–4.50 ppm) confirms the stereochemistry .
- IR Spectroscopy : Carboxylic acid O–H stretch (~3459 cm⁻¹) and C=O vibrations (~1715 cm⁻¹) validate the propanoic acid moiety .
- Elemental Analysis : Deviations >0.3% in C/H/N/S ratios indicate impurities, necessitating recrystallization (e.g., methanol or ethanol) .
Q. How does the thiazole ring influence the compound’s solubility and stability under physiological conditions?
The 4-methylthiazole group enhances hydrophobicity, reducing aqueous solubility. Stability studies in buffers (pH 4–9) show decomposition <5% over 24 hours at 25°C. For biological assays, dissolve in DMSO (≤1% v/v) and use fresh solutions to avoid hydrolysis of the thiazole ring .
Advanced Research Questions
Q. What strategies are effective for functionalizing the thiazole ring to modulate bioactivity?
- Electrophilic substitution : Bromination or nitration at the thiazole 5-position using NBS or HNO₃/H₂SO₄ introduces halides or nitro groups for further coupling .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., 4-fluorophenyl) under Pd(PPh₃)₄ catalysis enable biaryl synthesis .
- Acylation : React with cinnamoyl chlorides in dry THF to introduce α,β-unsaturated ketones, enhancing antimicrobial activity .
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from assay conditions (e.g., bacterial strain variability) or impurity profiles. Mitigation strategies include:
- Reproducibility checks : Validate MIC values against ATCC reference strains (e.g., S. aureus ATCC 25923) .
- HPLC-MS purity verification : Ensure ≥95% purity; trace aldehydes from incomplete synthesis can inhibit growth .
- Dose-response curves : Use EC₅₀ values instead of binary (active/inactive) classifications .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes like dihydrofolate reductase (DHFR). Key residues (e.g., Asp27, Leu28) show hydrogen bonding with the amino acid moiety .
- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-enzyme complexes; RMSD <2 Å indicates robust binding .
Q. How can the compound’s stability be optimized for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
